2-Acetylcyclopentanone
Overview
Description
2-Acetylcyclopentanone is an organic compound with the molecular formula C7H10O2. It is a β-dicarbonyl compound, which means it contains two carbonyl groups (C=O) separated by a single carbon atom. This compound is known for its ability to undergo keto-enol tautomerism, where it can exist in two forms: the keto form and the enol form. The keto form is more stable and predominant under normal conditions.
Mechanism of Action
Target of Action
2-Acetylcyclopentanone (2-ACP) is a β-dicarbonyl compound It’s known that β-dicarbonyl compounds can interact with a variety of biological targets, including enzymes and receptors, due to their ability to undergo keto-enol isomerization .
Mode of Action
The mode of action of 2-ACP involves its ability to undergo keto-enol isomerization . This property allows it to act as a nucleophilic target for reactive electrophilic metabolites . For example, in a mouse model of acetaminophen (APAP) hepatotoxicity, 2-ACP was found to act as a surrogate nucleophilic target for the reactive electrophilic APAP metabolite N-acetyl-p-benzoquinone imine .
Biochemical Pathways
It’s known that β-dicarbonyl compounds, such as 2-acp, can provide protection in cell culture and animal models of oxidative stress . This suggests that 2-ACP may influence pathways related to oxidative stress and electrophile detoxification.
Pharmacokinetics
It’s suggested that the favorable pharmacokinetics of 2-acp help maintain effective liver concentrations during reperfusion in a rat liver model of ischemia-reperfusion injury .
Result of Action
2-ACP has been shown to provide cytoprotection in various models of oxidative stress . For instance, in a mouse model of APAP hepatotoxicity, 2-ACP was found to prevent lethality and normalize liver histologic and biochemical parameters . Similarly, in a rat liver model of ischemia-reperfusion injury, 2-ACP was found to reduce injury when injected prior to ischemia .
Action Environment
It’s worth noting that the effectiveness of 2-acp in reducing ischemia-reperfusion injury was found to be dependent on the timing of its administration , suggesting that the physiological environment at the time of administration may influence its action.
Biochemical Analysis
Biochemical Properties
2-Acetylcyclopentanone interacts with various biomolecules in biochemical reactions. It is known to provide protection in cell culture models from electrophile- or oxidative stress-induced toxicity .
Cellular Effects
In a mouse model of acetaminophen (APAP) hepatotoxicity, this compound showed protective abilities . It was observed that it could prevent lethality over a 7-day observation period .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a surrogate nucleophilic target for the reactive electrophilic APAP metabolite N-acetyl-p-benzoquinone imine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, nearly complete protection was afforded when this compound was administered 20 minutes post-APAP, but not 60 minutes after intoxication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, oral APAP overdose (500 mg/kg) was nearly 90% lethal within 72 hours, but this compound administered intraperitoneally 20 minutes before APAP completely prevented this lethality .
Metabolic Pathways
It is known that it can provide protection in cell culture models from electrophile- or oxidative stress-induced toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylcyclopentanone can be synthesized through various methods. One common method involves the Claisen condensation reaction between cyclopentanone and ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows: [ \text{Cyclopentanone} + \text{Ethyl acetate} \xrightarrow{\text{NaOEt}} \text{this compound} + \text{Ethanol} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetyl-2-hydroxycyclopentanone and other oxidation products.
Reduction: Reduction of this compound can yield cyclopentanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include atmospheric oxygen, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Acetyl-2-hydroxycyclopentanone, 2-acetyl-2-hydroxymethylcyclopentanone.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to undergo keto-enol tautomerism makes it a valuable intermediate in various organic reactions.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research has shown its potential in developing pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
2-Acetylcyclohexanone: Similar structure but with a six-membered ring.
2-Cyanobenzophenone: Contains a cyano group instead of an acetyl group.
2-Acetyl-5-methylthiophene: Contains a thiophene ring instead of a cyclopentanone ring.
Uniqueness: 2-Acetylcyclopentanone is unique due to its five-membered ring structure, which imparts different chemical properties compared to six-membered ring analogs. Its ability to undergo keto-enol tautomerism and participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-acetylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWDNIFICGLKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862730 | |
Record name | Cyclopentanone, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-46-8 | |
Record name | 2-Acetylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanone, 2-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylcyclopentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanone, 2-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-acetylcyclopentanone (2-ACP) exhibits its protective effects primarily through its enolate form. This carbanionic moiety acts as a nucleophile, effectively scavenging toxic electrophiles such as acrolein, 4-hydroxy-2-nonenal, and N-acetyl-p-benzoquinone imine (NAPQI), which are implicated in various pathogenic conditions including drug-induced toxicity and oxidative stress. [, ]. Specifically, in the case of acetaminophen (APAP) hepatotoxicity, 2-ACP acts as a surrogate target for the reactive electrophilic metabolite NAPQI, preventing its damaging interaction with cellular components. [] This scavenging action helps limit the downstream consequences of oxidative stress, contributing to cytoprotection. [, , ]. Additionally, the enolate form of 2-ACP can chelate metal ions, potentially interfering with metal-catalyzed free radical formation via the Fenton reaction [, , ].
A: * Molecular Formula: C7H10O2* Molecular Weight: 126.15 g/mol* Spectroscopic Data: * IR: Characteristic peaks for carbonyl groups are observed, with variations depending on the specific derivative and its tautomeric form (keto vs. enol). For instance, in 2-ACP (keto form), symmetric and asymmetric vibrational modes of the carbonyl groups are observed at 1748 and 1715 cm-1, respectively []. * NMR: The 1H and 13C NMR spectra are valuable for characterizing 2-ACP and its derivatives. Studies have utilized various NMR techniques, including DEPT, COSY, NOESY, HETCOR, and COLOC, to elucidate structural features and conformational preferences [, ]. * UV-Vis: 2-ACP exhibits absorption in the UV region. Studies have investigated the influence of solvent polarity and counter ions on the wavelength maxima (λmax) values of its d-d bands, indicating solvatochromic properties, particularly in certain heteroleptic copper(II) complexes containing 2-ACP as a ligand [].
ANone: While this compound itself is not widely recognized for its catalytic properties, its derivatives, particularly metal complexes incorporating 2-acetylcyclopentanoate as a ligand, have found applications in catalysis:
- Chemical Vapor Deposition (CVD): Bis(2-acetylcyclopentanoate)palladium(II) and similar complexes have been investigated as precursors for CVD of palladium thin films. These complexes exhibit suitable volatility and thermal behavior, enabling their use in depositing palladium layers for various technological applications [, ].
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